(4-Chlorophenyl)(oxo)acetaldehyde oxime
Description
(4-Chlorophenyl)(oxo)acetaldehyde oxime is an organic compound with the molecular formula C₈H₅ClO₂ (average mass: 168.576 g/mol) . Structurally, it consists of a 4-chlorophenyl group attached to an oxoacetaldehyde backbone, with an oxime (-NOH) functional group. Key identifiers include:
- IUPAC Name: 2-(4-Chlorophenyl)-2-oxoethanal oxime
- Synonyms: p-Chlorophenylglyoxal oxime, 4-Chlorobenzoylformic acid oxime
- CAS Registry Numbers: 4998-15-6, 4996-21-8
- ChemSpider ID: 237050
The compound is characterized by its reactivity as an oxime, a class of compounds known for their roles in organic synthesis, pharmaceuticals, and agrochemicals. The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDHICJRITDGJ-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Acetaldehyde Oximes
Key Observations :
- Electron Effects : The 4-chlorophenyl group in the target compound increases electrophilicity compared to unsubstituted acetaldehyde oxime, making it more reactive in nucleophilic additions .
- Bioactivity : Unlike hydroxyl-substituted analogs (e.g., (E)-4-hydroxyphenylacetaldehyde oxime), the chloro-substituted derivative lacks polar -OH groups, reducing solubility in aqueous media but enhancing lipid membrane permeability .
- Thermal Stability: Chlorinated oximes generally exhibit higher boiling points than non-halogenated analogs. For example, 2-(4-chlorophenyl)acetaldehyde derivatives have boiling points ~250°C, compared to ~120°C for acetaldehyde oxime .
Chalcone-Based Oxime Ethers
Compounds like 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oxime () share the 4-chlorophenyl moiety but incorporate a chalcone backbone. These oxime ethers are synthesized for antimicrobial and anticancer studies, leveraging the conjugated π-system for bioactivity . In contrast, (4-chlorophenyl)(oxo)acetaldehyde oxime lacks the α,β-unsaturated ketone, limiting its use in photochemical reactions but enhancing suitability as a glyoxalase inhibitor .
Analytical Data
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